4-Bromo-2-nitro-5-(trifluoromethyl)aniline
Overview
Description
The compound 4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a chemical of interest in various fields of research, particularly in the synthesis of liquid crystalline materials, agrochemical intermediates, and paramagnetic heterocycles. It is related to a family of brominated anilines that have been studied for their unique properties and potential applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of related brominated anilines has been explored in several studies. For instance, a homologous series of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines was prepared to investigate their liquid crystalline properties, which are influenced by the presence of a bromine atom in the propyloxy side chain . Another study improved the synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, achieving a high yield and purity, which is an important agrochemical intermediate . Additionally, the synthesis of 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline was reported, with its crystal structure characterized by X-ray diffraction . These studies demonstrate the diverse synthetic routes and the importance of brominated anilines in various applications.
Molecular Structure Analysis
The molecular structure of brominated anilines has been characterized in some studies. For example, the crystal structure of 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline was determined, showing that it crystallizes in the monoclinic crystal system with two independent molecules in the asymmetric unit . The dihedral angles between the two aromatic rings in these molecules were found to be significantly different, which could affect their physical properties and reactivity.
Chemical Reactions Analysis
Brominated anilines are versatile synthons for the synthesis of various chemical structures. One study used 4-bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radicals for the synthesis of new paramagnetic heterocycles, demonstrating the reactivity of brominated anilines in creating complex molecules with potential applications in material science . Another study synthesized all-para-brominated oligo(N-phenyl-m-aniline)s, which were then oxidized into high-spin cationic states, indicating the potential for creating materials with unique electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated anilines are closely related to their molecular structure. The study on the homologous series of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines revealed that the thermal behavior and mesomorphic properties are significantly influenced by the molecular structure, particularly the phase transition temperatures and anisotropic change . The presence of the bromine atom was found to alter the mesomorphic properties, which is crucial for the design of liquid crystalline materials.
Scientific Research Applications
Molecular Structure and Spectroscopic Properties
- The molecular structure, spectroscopic, and electric properties of 4-bromo-2-nitroaniline, among other compounds, have been explored using DFT and experimental spectroscopies. These studies are crucial for understanding the fundamental properties and potential applications in various fields, including materials science (Hernández-Paredes et al., 2015).
Vibrational Analysis and NLO Materials
- A detailed vibrational analysis of 4-bromo-2-nitro-5-(trifluoromethyl)aniline has been conducted, revealing insights into its structure and potential usefulness in nonlinear optical (NLO) materials. This kind of research is pivotal for the development of new materials for optical and electronic applications (Revathi et al., 2017).
Synthesis and Optimization
- The synthesis process involving 4-bromo-2-nitro-5-(trifluoromethyl)aniline as a starting material has been optimized for various compounds. These synthesis methods are vital for producing chemicals efficiently and with higher yields, which is important in both research and industrial applications (Wu et al., 2013).
Spectroscopic Investigation
- Extensive spectroscopic investigations of 4-nitro-3-(trifluoromethyl)aniline have been carried out to study its vibrational, structural, thermodynamic, and electronic properties. This research is significant for applications in chemistry and materials science, where understanding these properties is crucial (Saravanan et al., 2014).
Novel Compound Synthesis
- Research has been conducted on synthesizing novel compounds using 4-bromo-2-nitro-5-(trifluoromethyl)aniline. The creation of new compounds has broad implications in pharmaceuticals, materials science, and chemistry (Yi-feng, 2010).
Application in Chromatography
- The compound's application in thin-layer chromatography, particularly in the analysis of isomeric halo and nitro derivatives of aniline, has been studied. This is crucial for analytical chemistry, where accurate and efficient separation techniques are essential (Fishbein, 1967).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-nitro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTYWQVWAJBPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470756 | |
Record name | 4-bromo-2-nitro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitro-5-(trifluoromethyl)aniline | |
CAS RN |
683241-86-3 | |
Record name | 4-bromo-2-nitro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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